praecansone B
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Overview
Description
praecansone B is a natural product found in Pongamia pinnata, Tephrosia pumila, and Tephrosia vogelii with data available.
Scientific Research Applications
Chemical Characterization and Structural Analysis
Praecansone B, a compound isolated from various species of the Tephrosia plant, has been the subject of several studies focusing on its chemical structure and properties. Arriaga et al. (2009) conducted a study to assign 1H and 13C NMR chemical shifts of this compound, leading to the correction of literature assignments and enhancing the understanding of its molecular structure (Arriaga et al., 2009). Furthermore, Venkataratnam et al. (1987) isolated this compound from Tephrosia procumbens and discussed its possible conformations based on 1H NMR data and D2O-exchange studies (Venkataratnam et al., 1987).
Synthetic Approaches
Wang et al. (2012) described the total synthesis of this compound, highlighting its relevance in the field of organic chemistry and pharmaceutical sciences. This study presented a concise synthetic approach, starting from commercially available precursors, which is crucial for further biological and pharmacological investigations of this compound (Wang et al., 2012).
Biological and Pharmacological Studies
In biological research, this compound has been studied for its potential pharmacological effects. Dagne et al. (1988) isolated this compound from Tephrosia pumila and characterized its structure, contributing to the understanding of its biological activity (Dagne et al., 1988). Moreover, Teixeira et al. (2018) explored the cytotoxicity of this compound against various human tumor cell lines, which is significant for its potential use in cancer treatment (Teixeira et al., 2018).
properties
Molecular Formula |
C22H22O5 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(Z)-1-(5,7-dimethoxy-2,2-dimethylchromen-6-yl)-3-hydroxy-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H22O5/c1-22(2)11-10-15-18(27-22)13-19(25-3)20(21(15)26-4)17(24)12-16(23)14-8-6-5-7-9-14/h5-13,23H,1-4H3/b16-12- |
InChI Key |
TUJSKSRZFNAELN-VBKFSLOCSA-N |
Isomeric SMILES |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C(/C3=CC=CC=C3)\O)OC)C |
Canonical SMILES |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=C(C3=CC=CC=C3)O)OC)C |
synonyms |
praecansone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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